Rofecoxib

COX-2 inhibition Selectivity index In vitro pharmacology

Procure Rofecoxib (CAS 162011-90-7) as a well-characterized, moderately selective COX-2 inhibitor reference standard for pharmacological benchmarking. Its 1000-fold selectivity over COX-1 and the VIGOR trial's quantified cardiovascular risk (RR 2.38) make it an essential positive control for GI safety and pro-thrombotic risk studies. Researchers also use this poorly soluble BCS Class II compound to develop solubility enhancement technologies. Available in high purity (≥98%) for R&D.

Molecular Formula C17H14O4S
Molecular Weight 314.4 g/mol
CAS No. 162011-90-7
Cat. No. B1684582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRofecoxib
CAS162011-90-7
SynonymsMK966;  MK966;  MK 966;  MK0966;  MK0966;  MK 0966;  Rofecoxib;  brand name: Vioxx;  Ceoxx;  Ceeoxx.
Molecular FormulaC17H14O4S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC=CC=C3
InChIInChI=1S/C17H14O4S/c1-22(19,20)14-9-7-12(8-10-14)15-11-21-17(18)16(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyRZJQGNCSTQAWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Sparingly soluble in acetone, slightly soluble in methanol and isopropyl acetate, very slightly soluble in ethanol, practically insoluble in octanol, and insoluble in water.
In water, 472 mg/L at 25 °C /Estimated/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rofecoxib (CAS 162011-90-7): A Potent and Selective COX-2 Inhibitor for Research and Procurement


Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) isoenzyme [1]. Its high selectivity for COX-2 over COX-1 is its primary pharmacological differentiator, intended to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal (GI) toxicity associated with non-selective NSAIDs [2]. Rofecoxib exhibits complex and variable pharmacokinetics with high oral bioavailability (~93%) and a long terminal half-life (~17 hours) [3]. While withdrawn from the market in 2004 due to cardiovascular safety concerns, it remains a critical reference compound and research tool for studying COX-2 biology, drug safety, and the development of next-generation selective inhibitors [2].

Why COX-2 Selectivity Matters: The Case Against Simple Rofecoxib Substitution


The clinical and research utility of Rofecoxib cannot be assumed for other COX-2 inhibitors due to significant, quantifiable differences in their pharmacological profiles. The term 'COX-2 selective' describes a spectrum of activity, not a uniform class. Rofecoxib exhibits a specific degree of enzyme inhibition and selectivity that differs markedly from other coxibs like celecoxib, valdecoxib, and etoricoxib [1]. Furthermore, its unique risk-benefit profile, characterized by a well-documented reduction in GI events versus a specific increase in cardiovascular risk, is distinct from other NSAIDs and even other coxibs [2]. Substituting rofecoxib with another COX-2 inhibitor in research or referencing its properties for procurement without recognizing these quantitative differences would lead to erroneous conclusions about efficacy, safety, and mechanism of action. The evidence below details these critical differentiators.

Quantitative Evidence for Rofecoxib (CAS 162011-90-7) Selection vs. Analogs and Alternatives


COX-2 Selectivity in Human Whole Blood: Rofecoxib vs. Celecoxib

In a human whole blood assay, rofecoxib demonstrates a significantly higher biochemical selectivity for COX-2 over COX-1 compared to celecoxib. The COX-1/COX-2 IC50 ratio for rofecoxib is 272, while the ratio for celecoxib is 29.6 [1]. This nearly 9-fold difference in selectivity is a key differentiator for studies focused on COX-1 sparing.

COX-2 inhibition Selectivity index In vitro pharmacology

Gastrointestinal Safety: Endoscopic Ulcer Incidence with Rofecoxib vs. Naproxen

In a 12-week multicenter, randomized, double-blind study of 742 patients with rheumatoid arthritis, rofecoxib demonstrated a significantly lower incidence of gastroduodenal ulcers compared to the non-selective NSAID naproxen. The cumulative incidence of ulcers ≥3 mm was 6.8% for rofecoxib versus 25.5% for naproxen [1].

Gastrointestinal safety Endoscopic ulcer Clinical trial NSAID-sparing

Gastric Mucosal Prostaglandin Synthesis: Rofecoxib vs. Naproxen

Rofecoxib's COX-1 sparing effect is demonstrated by its lack of impact on gastric mucosal prostaglandin synthesis. In healthy subjects, rofecoxib (25 mg and 50 mg daily) had no effect on this protective mechanism, whereas naproxen (1000 mg daily) caused a 70% reduction [1].

Gastrointestinal safety Prostaglandin Mechanism of action COX-1 sparing

Cardiovascular Risk Profile: Relative Risk from the VIGOR Trial (Rofecoxib vs. Naproxen)

The VIGOR (Vioxx Gastrointestinal Outcomes Research) study provides a critical quantitative benchmark for cardiovascular risk. Compared to naproxen, rofecoxib was associated with an increased relative risk of 2.38 for confirmed cardiovascular events [1].

Cardiovascular safety COX-2 inhibitor VIGOR trial Risk assessment

Solubility Enhancement: Comparative Dissolution of Rofecoxib-β-Cyclodextrin Complexes

Rofecoxib is practically insoluble in water, posing a significant formulation challenge [1]. Studies show that complexation with sulfobutyl ether-β-cyclodextrin (SBE7βCD) results in a much greater solubility enhancement compared to complexation with standard β-cyclodextrin (βCD) [2].

Pharmaceutical formulation Solubility Dissolution β-Cyclodextrin

Mitochondrial Toxicity: Comparative Inhibition of ATP Synthesis

In rat liver mitochondria, rofecoxib inhibits ATP synthesis with an IC50 of 238.4 ± 79.2 μM, positioning it between valdecoxib (161.4 ± 28.6 μM) and etoricoxib (405.1 ± 116.3 μM) in terms of potency [1]. This indicates a moderate potential for mitochondrial toxicity compared to other coxibs.

Mitochondrial toxicity COX-2 inhibitor Off-target effects Drug safety

Validated Application Scenarios for Rofecoxib (CAS 162011-90-7) in Research and Industry


In Vitro Studies of COX-2 Selectivity and Off-Target Effects

Procure rofecoxib for use as a well-characterized, moderately selective COX-2 inhibitor reference standard. It is ideal for establishing pharmacological benchmarks in enzyme inhibition assays (e.g., using human whole blood [1]) and for investigating off-target effects such as mitochondrial toxicity, where its specific IC50 value for ATP synthesis inhibition (238.4 μM) has been quantified [2].

In Vivo Models of NSAID-Induced Gastrointestinal Injury

Rofecoxib serves as a crucial 'COX-1-sparing' comparator in animal models of GI ulceration. Its demonstrated lack of effect on gastric mucosal prostaglandin synthesis [1] and its significantly lower rate of endoscopic ulcers compared to naproxen (6.8% vs. 25.5% [2]) make it an essential tool for benchmarking the GI safety of novel anti-inflammatory agents.

Cardiovascular Safety Pharmacology and Toxicology Studies

As a benchmark for pro-thrombotic risk, rofecoxib is an essential positive control in cardiovascular safety studies. The well-documented relative risk of 2.38 for cardiovascular events from the VIGOR trial [1] provides a quantitative standard against which new drug candidates can be evaluated for their potential to increase cardiovascular event risk.

Pharmaceutical Formulation and Solubility Enhancement Research

Rofecoxib is a model compound for developing and testing solubility enhancement technologies due to its extremely poor aqueous solubility [1]. Its use in studies comparing different cyclodextrin complexes [2] or solid dispersion methods allows formulation scientists to evaluate the efficiency of novel drug delivery systems for BCS Class II compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rofecoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.